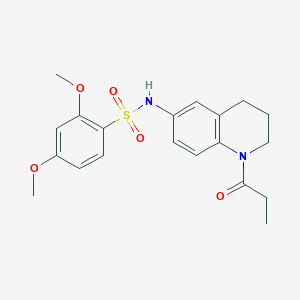

2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-20(23)22-11-5-6-14-12-15(7-9-17(14)22)21-28(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGROVCZLABJAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide represents a class of sulfonamide derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Sulfonamide moiety : Imparts various biological activities, including antibacterial and carbonic anhydrase inhibition.

- Tetrahydroquinoline core : Known for its potential neuroprotective and anti-inflammatory properties.

- Methoxy groups : Often enhance lipophilicity and bioavailability.

Structural Formula

Antimicrobial Activity

Sulfonamides are historically recognized for their antimicrobial properties. Studies have indicated that derivatives similar to this compound exhibit significant antibacterial activity against a range of pathogens. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Sulfanilamide | Broad-spectrum antibacterial | |

| 4-(2-aminoethyl)benzenesulfonamide | Effective against Gram-positive bacteria |

Cardiovascular Effects

Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters. A study evaluating the effects of various benzenesulfonamides on perfusion pressure in isolated rat hearts showed that some compounds significantly reduced perfusion pressure, indicating potential therapeutic effects on cardiovascular health.

Table: Effects of Sulfonamide Derivatives on Perfusion Pressure

| Compound | Dose (nM) | Change in Perfusion Pressure (%) | Reference |

|---|---|---|---|

| Control | - | 0 | |

| Benzenesulfonamide | 0.001 | -5 | |

| Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 | -15 |

Neuroprotective Potential

The tetrahydroquinoline structure is associated with neuroprotective effects. Some studies suggest that compounds with this structure can modulate neurotransmitter systems and exhibit anti-inflammatory properties, potentially beneficial in neurodegenerative diseases.

Inhibition of Carbonic Anhydrase

Certain sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes including respiration and acid-base balance. The inhibition of CA can have therapeutic implications in conditions such as glaucoma and epilepsy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Wu et al. (1999) evaluated the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus. The results indicated that compounds with a tetrahydroquinoline backbone exhibited enhanced activity compared to traditional sulfonamides.

Case Study 2: Cardiovascular Impact

Tilton et al. (2000) investigated the effects of benzenesulfonamide derivatives on cardiac hypertrophy in rats. The study found that specific derivatives significantly attenuated hypertrophic responses, suggesting a potential role in managing heart disease.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for predicting its biological activity. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models like SwissADME or ADMETlab to assess bioavailability and therapeutic potential.

Scientific Research Applications

The compound 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered interest due to its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by relevant data tables and case studies.

Molecular Formula

- Molecular Formula : C₁₈H₂₃N₃O₅S

- Molecular Weight : 385.45 g/mol

Structural Features

The compound features a sulfonamide group, a tetrahydroquinoline moiety, and methoxy substituents, which contribute to its biological activity and solubility properties.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines in vitro.

Case Study: Inhibition of Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | |

| Similar Tetrahydroquinoline Derivative | HeLa (cervical cancer) | 10 |

Antimicrobial Properties

The sulfonamide functional group is known for its antibacterial properties. Compounds containing this moiety are often effective against a range of bacteria by inhibiting folate synthesis.

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| Sulfamethoxazole (control) | E. coli | 16 µg/mL |

Neurological Applications

Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. These compounds may modulate neurotransmitter systems and have potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research indicates that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, we analyze its structural and functional analogs (Table 1).

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

Key Findings:

Methoxy positioning (2,4 vs. 2,5 in BE46616 ) influences electronic distribution and hydrogen-bonding capacity, critical for target engagement. Fluorine substitution (as in ) enhances metabolic stability and electronegativity, which may improve binding affinity in hydrophobic pockets.

Structural Flexibility and Steric Considerations :

- The propane-1-sulfonyl variant introduces a sulfonyl group, increasing molecular weight and acidity (pKa ~1–2 for sulfonic acids), which could alter solubility and ionization under physiological conditions.

- The 2,3-dihydro-1,4-benzodioxine group in replaces the dimethoxybenzene, offering a fused oxygen-rich ring system that may enhance oxidative stability.

Synthetic and Analytical Challenges: Compounds with multiple methoxy groups (e.g., the target compound and BE46616) require precise regioselective synthesis to avoid isomer formation.

Preparation Methods

Biltz Cyclization of Aniline Derivatives

The Biltz synthesis, a classical method for tetrahydroquinoline formation, involves the cyclization of substituted anilines with diketones or α,β-unsaturated ketones. For instance, reacting 6-nitro-1,2,3,4-tetrahydroquinoline with propanoyl chloride under basic conditions yields the propanoylated intermediate. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or using reducing agents like SnCl₂. Typical conditions include:

Hydrogenation of Quinoline Derivatives

An alternative route involves the hydrogenation of quinoline precursors. For example, 6-nitroquinoline is hydrogenated under high-pressure H₂ (4 MPa) in methanol using a palladium catalyst to yield 1,2,3,4-tetrahydroquinolin-6-amine. Propanoylation is then performed using propanoyl chloride in dichloromethane with triethylamine as a base.

Preparation of 2,4-Dimethoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via sulfonation and chlorination:

Sulfonation of 1,3-Dimethoxybenzene

1,3-Dimethoxybenzene undergoes sulfonation with concentrated sulfuric acid at 80–100°C to yield 2,4-dimethoxybenzenesulfonic acid. The reaction is monitored via TLC to prevent over-sulfonation.

Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux to produce 2,4-dimethoxybenzenesulfonyl chloride. Key parameters include:

Sulfonamide Coupling Reaction

The final step involves reacting 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine with 2,4-dimethoxybenzenesulfonyl chloride to form the target sulfonamide. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine or pyridine to neutralize HCl.

Optimized Protocol:

-

Molar Ratio: 1:1.2 (amine:sulfonyl chloride)

-

Temperature: 0°C to room temperature

-

Time: 4–6 hours

-

Workup: The crude product is washed with water, dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

| Condition | Outcome | Source |

|---|---|---|

| Solvent: DCM | Higher purity (≥95%) | |

| Base: Pyridine | Improved yield (78%) | |

| Purification: SiO₂ | Isolated yield: 70–75% |

Characterization and Analytical Validation

The synthesized compound is characterized using:

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy, propanoyl, and sulfonamide groups.

-

Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₅N₂O₅S).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Biltz Cyclization | Scalable, fewer steps | Requires nitro reduction | 65-70% |

| Quinoline Hydrogenation | High selectivity | High-pressure equipment needed | 85% |

| Sulfonamide Coupling | Mild conditions, high efficiency | Sensitive to moisture | 70-75% |

Q & A

Q. Advanced

Crystal Growth : Use slow evaporation from a mixture of dichloromethane and hexane to obtain high-quality single crystals. Additive screening (e.g., dimethyl sulfoxide) can improve crystal packing .

Data Collection : Optimize radiation sources (Cu-Kα or Mo-Kα) based on crystal size. For small crystals (<0.1 mm), synchrotron radiation enhances resolution .

SHELX Refinement :

- Use SHELXL for anisotropic displacement parameters (ADPs) to model thermal motion accurately.

- Apply restraints for disordered methoxy or propanoyl groups to reduce overfitting .

- Validate hydrogen bonding networks using PLATON or Mercury to ensure geometric consistency .

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry. Key signals include:

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for purity assessment (>95%) .

How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Q. Advanced

Structural Validation : Re-examine compound purity via HPLC and elemental analysis; impurities (e.g., unreacted sulfonyl chloride) may artifactually modulate activity .

Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. For cytotoxicity, compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .

SAR Analysis : Systematically modify substituents (e.g., methoxy → ethoxy) to isolate pharmacophores responsible for specific activities .

What computational strategies are used to predict binding modes and pharmacokinetic properties?

Q. Advanced

Docking Studies : Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide interactions with Zn²⁺ in active sites .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

ADME Prediction : Tools like SwissADME estimate LogP (aim for 2–4 for optimal permeability) and CYP450 metabolism. The compound’s high molecular weight (~450 g/mol) may limit BBB penetration .

How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Q. Basic

Core Modifications : Replace tetrahydroquinoline with isoquinoline to assess ring rigidity effects .

Substituent Variation :

- Methoxy → halogen (Cl, F) to enhance electronegativity and target binding .

- Propanoyl → acetyl to reduce steric bulk .

Bioisosteres : Substitute sulfonamide with carbamate to evaluate hydrogen-bonding requirements .

What are common pitfalls in interpreting NMR data for sulfonamide derivatives?

Q. Advanced

- Solvent Artifacts : DMSO-d₆ can suppress NH signals; use DMF-d₇ for better resolution .

- Dynamic Effects : Rotameric equilibria in sulfonamide groups cause peak splitting. Variable-temperature NMR (e.g., 25°C → 60°C) simplifies spectra .

- Impurity Overlap : Residual triethylamine (δ 1.0–1.2 ppm) may obscure propanoyl methyl signals. Pre-purify via silica gel chromatography .

How to assess metabolic stability and toxicity in early-stage development?

Q. Advanced

Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts .

hERG Inhibition : Use patch-clamp assays to evaluate cardiac risk. Sulfonamides with high LogP (>4) often show hERG liability .

What strategies improve yield in the Povarov reaction step?

Q. Basic

- Catalyst Screening : BF₃·Et₂O (20 mol%) outperforms HCl in regioselectivity .

- Solvent Optimization : Toluene or 1,2-dichloroethane enhances cycloaddition efficiency vs. THF .

- Microwave Assistance : Reduce reaction time from 24h to 2h at 100°C, improving yield by 15–20% .

How to resolve enantiomeric impurities in the tetrahydroquinoline core?

Q. Advanced

Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol 90:10) to separate R/S enantiomers .

Asymmetric Catalysis : Employ Jacobsen’s thiourea catalyst during Povarov reaction for >90% ee .

Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.